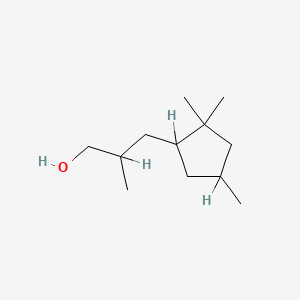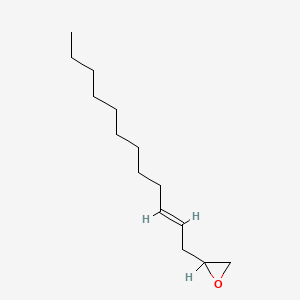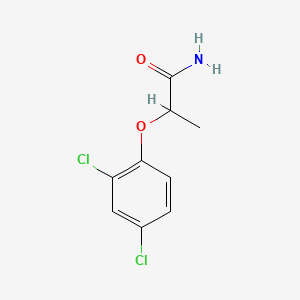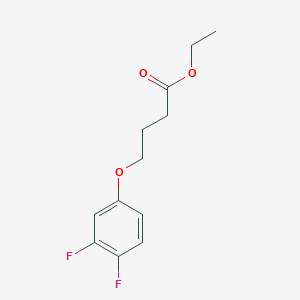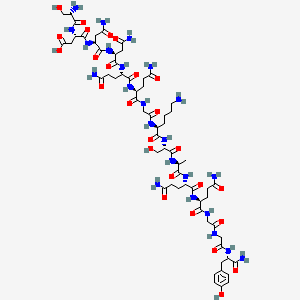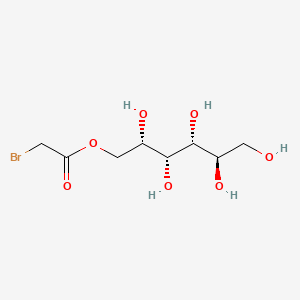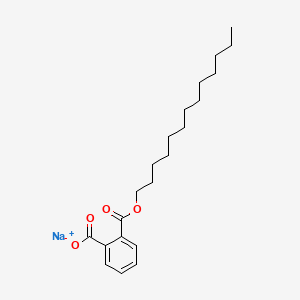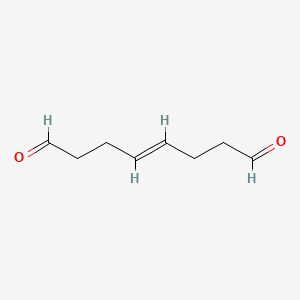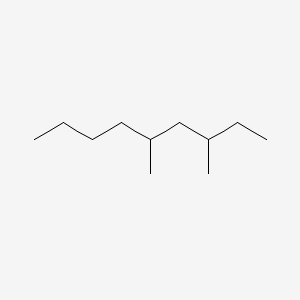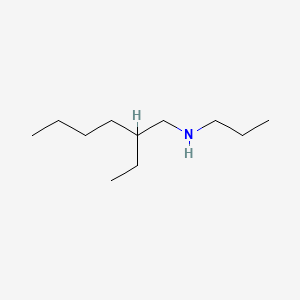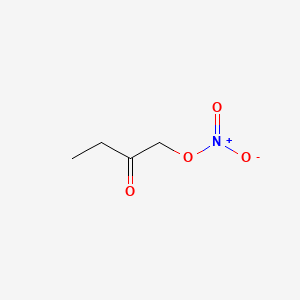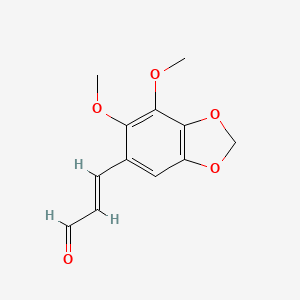
Dillapional
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dillapional is a phenylpropanoid derivative found in the stems of Foeniculum vulgareIt is known for its antimicrobial properties, particularly against Bacillus subtilis, Aspergillus niger, and Cladosporium cladosporioides . The compound has a chemical formula of C12H12O5 and is also referred to as (E)-3-(6,7-dimethoxy-1,3-benzodioxol-5-yl)prop-2-enal .
Vorbereitungsmethoden
Dillapional can be extracted from the stems of Foeniculum vulgare using column chromatography techniques The extraction process involves the use of solvents such as chloroform to isolate the compound from the plant material
Analyse Chemischer Reaktionen
Dillapional undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert this compound to its corresponding alcohol.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring of this compound, leading to various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation and reducing agents like sodium borohydride for reduction. The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Dillapional has several scientific research applications:
Chemistry: It is used as a model compound in studies of phenylpropanoid derivatives and their chemical behavior.
Biology: This compound’s antimicrobial properties make it a subject of interest in microbiological studies, particularly in combating bacterial and fungal infections
Wirkmechanismus
Dillapional exerts its antimicrobial effects by disrupting the cell membranes of bacteria and fungi, leading to cell lysis and death. It also inhibits the activity of certain detoxification enzymes, such as CYP1A2, which plays a role in the metabolism of various compounds . The molecular targets and pathways involved in this compound’s action are still under investigation, but its ability to inhibit key enzymes and cross the blood-brain barrier are significant factors .
Vergleich Mit ähnlichen Verbindungen
Dillapional is similar to other phenylpropanoid derivatives such as dillapiol, scopoletin, and bergapten. this compound is unique in its strong antimicrobial activity against specific strains of bacteria and fungi . Unlike dillapiol, which shows marginal antimicrobial activity, this compound is more potent and effective . Scopoletin, another compound isolated from Foeniculum vulgare, also exhibits antimicrobial properties but to a lesser extent compared to this compound .
Similar Compounds
- Dillapiol
- Scopoletin
- Bergapten
- Imperatorin
- Psolaren
This compound’s unique combination of strong antimicrobial activity and ability to cross the blood-brain barrier sets it apart from these similar compounds .
Eigenschaften
CAS-Nummer |
38971-74-3 |
|---|---|
Molekularformel |
C12H12O5 |
Molekulargewicht |
236.22 g/mol |
IUPAC-Name |
(E)-3-(6,7-dimethoxy-1,3-benzodioxol-5-yl)prop-2-enal |
InChI |
InChI=1S/C12H12O5/c1-14-10-8(4-3-5-13)6-9-11(12(10)15-2)17-7-16-9/h3-6H,7H2,1-2H3/b4-3+ |
InChI-Schlüssel |
UQBPCDWQJZVCPU-ONEGZZNKSA-N |
Isomerische SMILES |
COC1=C(C2=C(C=C1/C=C/C=O)OCO2)OC |
Kanonische SMILES |
COC1=C(C2=C(C=C1C=CC=O)OCO2)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


